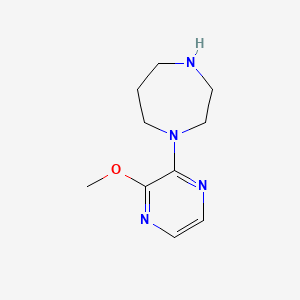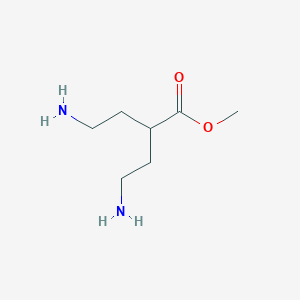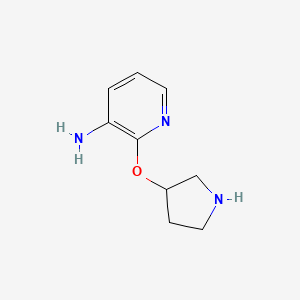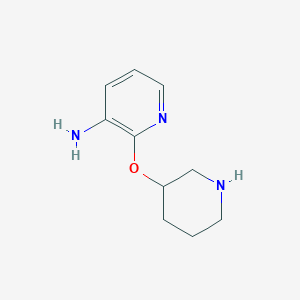![molecular formula C15H13ClN4O5 B1458775 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide CAS No. 1079264-82-6](/img/structure/B1458775.png)
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
Vue d'ensemble
Description
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (2CNDN) is a synthetic compound that has a wide range of applications in biomedical research and drug discovery. It is a type of nitrobenzamide, a class of compounds that are known for their high solubility in water and their ability to interact with proteins and other biomolecules. In addition, 2CNDN has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and other biochemical studies.
Applications De Recherche Scientifique
Diazine alkaloids, such as pyridazine, pyrimidine, and pyrazine, are widespread in nature and are found in DNA, RNA, flavors, and fragrances . They are reported to exhibit a wide range of pharmacological applications . Here are some examples:
- Antimetabolite (antifolate) and anticancer applications : Diazines are used in the treatment of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
- Antibacterial and antiallergic applications : Diazines have been reported to have antimicrobial properties .
- Tyrosine kinase applications : Diazines are used as tyrosine kinase inhibitors, which are pharmaceutical drugs that inhibit tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .
- Calcium channel antagonistic applications : Diazines are used as calcium channel blockers, which are a group of medications that disrupt the movement of calcium through calcium channels .
- Anti-inflammatory and analgesic applications : Diazines have been reported to have anti-inflammatory and analgesic activities .
- Antihypertensive and antileishmanial applications : Diazines are used as antihypertensive agents, which are a class of drugs that are used to treat hypertension (high blood pressure) .
The preparation of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves several steps :
Propriétés
IUPAC Name |
2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O5/c1-18(2)9-4-6-14(20(24)25)13(8-9)17-15(21)11-7-10(19(22)23)3-5-12(11)16/h3-8H,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQOKCPNKYNVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)


![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

